molecular formula C16H16INO2 B11566272 2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-6-iodo-4-methylphenol

2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-6-iodo-4-methylphenol

Cat. No.: B11566272
M. Wt: 381.21 g/mol
InChI Key: WQTGREOBDVQOAX-UHFFFAOYSA-N
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Description

2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-6-iodo-4-methylphenol is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an ethoxyphenyl group, an imino group, an iodo substituent, and a methylphenol moiety.

Preparation Methods

The synthesis of 2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-6-iodo-4-methylphenol typically involves the condensation reaction between 4-ethoxyaniline and 6-iodo-4-methylsalicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up. The key steps involve the preparation of the starting materials, the condensation reaction, and the purification of the final product.

Chemical Reactions Analysis

2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-6-iodo-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The iodo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and appropriate catalysts or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-6-iodo-4-methylphenol has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes

    Biology: The compound’s Schiff base structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore the compound’s potential as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions is of particular interest in medicinal chemistry.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-6-iodo-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species and subsequent cellular effects.

Comparison with Similar Compounds

Similar compounds to 2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-6-iodo-4-methylphenol include:

    2-[(E)-[(4-Methoxyphenyl)imino]methyl]-6-iodo-4-methylphenol: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.

    2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-4-methylphenol:

    2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-6-bromo-4-methylphenol:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16INO2

Molecular Weight

381.21 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)iminomethyl]-6-iodo-4-methylphenol

InChI

InChI=1S/C16H16INO2/c1-3-20-14-6-4-13(5-7-14)18-10-12-8-11(2)9-15(17)16(12)19/h4-10,19H,3H2,1-2H3

InChI Key

WQTGREOBDVQOAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)C)I)O

Origin of Product

United States

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